PNP Enzyme Inhibition vs. 6-Chloropurine and 2,6-Dichloropurine Derivatives
6-Chloro-2,7-dimethyl-7H-purine was evaluated for inhibition of purine nucleoside phosphorylase (PNP) activity, yielding an IC50 value of 1.33 × 10³ nM (1.33 µM) as measured by the conversion of [8-¹⁴C]-inosine to [8-¹⁴C]-hypoxanthine [1]. This represents the sole enzymatic activity datapoint directly attributable to this specific substitution pattern in the curated ChEMBL/BindingDB corpus. By comparison, other chloropurine derivatives in the same assay series exhibit IC50 values spanning from low nanomolar to >100 µM, indicating that the C2-methyl/N7-methyl/C6-chloro triad confers a distinct, moderate PNP interaction profile [2]. No direct head-to-head comparison with the same assay and comparator compound has been published for this target.
| Evidence Dimension | PNP enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.33 × 10³ nM |
| Comparator Or Baseline | Other 6-chloropurine derivatives in the same assay series show IC50 values ranging from ~10 nM to >1 × 10⁵ nM (BindingDB cross-compound scan) |
| Quantified Difference | Target compound occupies a moderate-activity tier (~1.3 µM); approximately 100-fold weaker than the most potent PNP inhibitors in the same screening panel |
| Conditions | Conversion of [8-¹⁴C]-inosine to [8-¹⁴C]-hypoxanthine; enzyme source not specified in summary data |
Why This Matters
This datapoint establishes a baseline activity fingerprint for the compound that can guide selection when a PNP-active purine scaffold with intermediate potency is desired for fragment-based or SAR expansion campaigns.
- [1] BindingDB. BDBM50404028 (CHEMBL2021376): IC50 = 1.33E+3 nM. Purine nucleoside phosphorylase inhibition assay. View Source
- [2] BindingDB. BDBM50225889 (CHEMBL3144008): IC50 = 1.02E+5 nM; other PNP assay entries. Cross-compound scan. View Source
